CC-11006
Description
Contextualization as an Immunomodulatory Agent and Thalidomide (B1683933) Analog
CC-11006 is structurally related to thalidomide, a compound with a well-documented history of both therapeutic efficacy and severe side effects. Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), are known to exert their effects by binding to the protein cereblon (CRBN). scbt.comonclive.com This binding event alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, a key component of the cellular machinery responsible for protein degradation. This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, which are crucial for the survival and proliferation of certain cancer cells.
As a thalidomide analog, this compound is part of a broader effort to develop compounds with enhanced therapeutic properties and potentially reduced toxicity compared to the parent compound. The research into this compound and other IMiDs like lenalidomide (B1683929) and pomalidomide (B1683931) has significantly advanced the understanding of the molecular mechanisms underlying their immunomodulatory and anticancer activities.
Overview of Preclinical Research Trajectory and Significance
The preclinical research on this compound has explored its activity in a variety of in vitro and in vivo models. A significant focus of this research has been to characterize its immunomodulatory profile, particularly its effects on T-cells and the production of cytokines.
In vitro studies have demonstrated that this compound can modulate the production of several key cytokines. For instance, in peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharide (LPS), this compound has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). Concurrently, it has been observed to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).
A key aspect of the preclinical investigation of this compound has been its effect on T-cell function. It has been shown to act as a co-stimulant for T-cells, enhancing their proliferation and the production of Interleukin-2 (IL-2) when stimulated with anti-CD3 antibodies. This T-cell co-stimulatory activity is a hallmark of the IMiD class of compounds and is believed to contribute to their anti-tumor efficacy.
Furthermore, preclinical studies have investigated the anti-proliferative activity of this compound in various cancer cell lines. This research aims to identify specific cancer types that may be susceptible to treatment with this compound.
The preclinical trajectory of this compound is significant as it has contributed to a deeper understanding of the structure-activity relationships of thalidomide analogs and the central role of cereblon in their mechanism of action. While a clinical trial for this compound in patients with myelodysplastic syndromes (MDS) was initiated, the outcomes of this trial have not been widely reported in the academic literature.
Scope of Academic Investigation and Methodological Approaches
The academic investigation of this compound has employed a range of standard and advanced pharmacological and molecular biology techniques. The methodological approaches used in preclinical studies include:
Cell-Based Assays: A variety of human and rodent cell lines, as well as primary cells such as PBMCs and purified T-cells, have been used to assess the in vitro activity of this compound. These assays are crucial for determining the compound's effects on cell proliferation, viability, and function.
Cytokine Profiling: Enzyme-linked immunosorbent assays (ELISAs) and multiplex cytokine bead arrays are standard methods used to quantify the changes in cytokine production in response to this compound treatment.
T-Cell Proliferation and Co-stimulation Assays: These assays, often employing techniques like tritiated thymidine (B127349) incorporation or flow cytometry-based methods, are used to measure the impact of this compound on T-cell proliferation and activation in the presence of T-cell receptor (TCR) stimulation.
Molecular Biology Techniques: Western blotting and immunoprecipitation assays have been utilized to study the interaction of this compound with its target protein, cereblon, and the subsequent downstream effects on neosubstrate degradation.
In Vivo Animal Models: While specific details are limited in publicly available literature, the preclinical development of thalidomide analogs typically involves the use of rodent models, including xenograft models where human cancer cells are implanted into immunocompromised mice, to evaluate in vivo efficacy and pharmacokinetics.
The collective application of these methodologies has been instrumental in delineating the preclinical pharmacological profile of this compound and establishing its classification as a bona fide immunomodulatory thalidomide analog.
Detailed Research Findings
In Vitro Immunomodulatory Effects of this compound
| Assay | Cell Type | Stimulant | Effect of this compound |
| Cytokine Production | Human PBMCs | LPS | Inhibition of TNF-α, IL-1β, IL-6, IL-12 |
| Human PBMCs | LPS | Enhancement of IL-10 | |
| T-Cell Co-stimulation | Human T-Cells | Anti-CD3 | Increased Proliferation and IL-2 Production |
| Anti-Proliferative Activity | Namalwa and KG-1 cell lines | - | Inhibition of proliferation |
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Appearance |
Solid powder |
Synonyms |
CC11006; CC-11006; CC 11006.; NONE |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cc 11006
Cellular and Subcellular Target Engagement
The initial and most critical event in the molecular mechanism of CC-11006 is its direct engagement with specific cellular targets that initiate its therapeutic effects.
Cereblon (CRBN) Interaction and E3 Ubiquitin Ligase Pathway Modulation
The primary molecular target of this compound is the protein cereblon (CRBN). ijrpr.comselleckchem.com CRBN functions as a substrate receptor within the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. ijrpr.com this compound is purposefully designed to bind to CRBN with high affinity and avidity. bmsclinicaltrials.com Reports indicate that this compound binds to CRBN with an IC50 of 60 nM in competitive assays and exhibits an approximately 10 to 20-fold greater affinity for CRBN compared to earlier immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931). ijrpr.comselleckchem.com
This high-affinity binding modulates the E3 ligase complex, redirecting its activity towards new substrates. researchgate.net Specifically, the this compound-CRBN complex selectively recruits the lymphoid transcription factors Ikaros (encoded by the IKZF1 gene) and Aiolos (encoded by the IKZF3 gene) for ubiquitination and subsequent degradation by the proteasome. biospace.comijrpr.com This degradation is highly efficient; in cellular assays, this compound induces the degradation of Ikaros and Aiolos with EC50 values of 1 nM and 0.5 nM, respectively. selleckchem.com This potent and rapid degradation of Ikaros and Aiolos is a central pillar of this compound's antitumor and immunomodulatory activities. ijrpr.comnih.gov
Inhibition of Key Protein Phosphorylation Pathways (e.g., PI3K/Akt Pathway)
The primary mechanism of action for this compound is centered on its function as a CELMoD, leading to the degradation of specific transcription factors. Based on available scientific literature, its therapeutic effects are not characterized by the direct inhibition of key protein phosphorylation pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Instead, the downstream consequences of Ikaros and Aiolos degradation are the principal drivers of its activity.
Nuclear Factor Kappa B (NF-κB) Pathway Modulation
This compound modulates the Nuclear Factor Kappa B (NF-κB) signaling pathway as a downstream consequence of its primary mechanism. The degradation of Ikaros family zinc finger proteins, which are key regulators of lymphocyte development, influences the complex transcriptional networks that control immune cell function. Research on an IKZF1 degrader has shown that it prevents T-cell exhaustion by preserving the binding of transcription factors including NF-κB at T-cell effector enhancers. researchgate.net This indicates that by degrading Ikaros, this compound modulates, rather than simply inhibiting, the NF-κB pathway, contributing to its immunostimulatory effects.
Regulation of Gene Expression and Protein Synthesis
By inducing the degradation of the transcription factors Ikaros and Aiolos, this compound directly alters the expression of a wide array of genes, leading to significant changes in protein synthesis. nih.gov Ikaros and Aiolos typically act as transcriptional repressors for certain genes; their degradation therefore leads to the upregulation of these target genes. researchgate.net
A key outcome of this process is the disruption of the c-Myc/IRF4 axis, a critical pathway for the survival of multiple myeloma cells. selleckchem.com Furthermore, the degradation of Ikaros and Aiolos leads to increased transcription and production of Interleukin-2 (IL-2) by T-cells, a key cytokine for T-cell proliferation and activation. nih.govresearchgate.net Transcriptomic analysis has also shown increased expression of genes associated with cytolytic activity (like GZMB) and the interferon response pathway (IFNG, TNF, IFIT2/3) in T-cells following treatment. researchgate.net
Modulation of Cytokine and Chemokine Production
A major functional consequence of this compound's mechanism of action is the profound modulation of cytokine and chemokine production by immune cells. nih.gov This immunomodulatory effect is a hallmark of the compound's activity and contributes significantly to its therapeutic potential in hematologic malignancies and autoimmune diseases. nih.govnih.gov By promoting the degradation of Ikaros and Aiolos, this compound enhances T-cell and natural killer (NK) cell activity, leading to a shift in the cytokine milieu. researchgate.netnih.gov
Downregulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12, GM-CSF)
In addition to stimulating certain immune responses, this compound also demonstrates potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. nih.gov In a study conducted in healthy volunteers, a single administration of this compound led to a marked decrease in the production of several lipopolysaccharide (LPS)-stimulated cytokines in ex vivo whole blood assays. nih.gov This activity is crucial for its potential application in autoimmune conditions characterized by a pro-inflammatory cytokine environment. nih.gov
The specific effects on key pro-inflammatory cytokines are detailed below.
| Cytokine | Effect | Findings |
|---|---|---|
| TNF-α | Downregulation | A single 0.3 mg dose of this compound reduced TNF-α production to a minimum mean of approximately 44% of baseline values in an ex vivo stimulated whole blood assay. nih.gov |
| IL-1β | Downregulation | This compound administration resulted in a significant decrease in LPS-induced IL-1β production in ex vivo whole blood assays from healthy volunteers. nih.gov |
| IL-6 | Downregulation | Following a single 0.3 mg dose, IL-6 production was reduced to a minimum mean of approximately 43% of baseline values in an ex vivo stimulated whole blood assay. nih.gov |
| IL-12 | Not Reported | Specific data on the downregulation of IL-12 by this compound is not prominently available in the reviewed literature. |
| GM-CSF | Not Reported | Specific data on the downregulation of GM-CSF by this compound is not prominently available in the reviewed literature. |
Upregulation of Anti-inflammatory Cytokines (e.g., IL-10)
This compound and other thalidomide (B1683933) analogs have been shown to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov IL-10 is a crucial regulator of immune responses, serving to control and suppress excessive inflammation that can lead to tissue damage. nih.govfrontiersin.org By upregulating IL-10, these compounds can shift the immune balance from a pro-inflammatory to a more tolerogenic state. frontiersin.org The ability of IL-10 to inhibit the production of pro-inflammatory cytokines makes its induction a key therapeutic mechanism. frontiersin.orgnih.gov Studies on novel thalidomide analogues demonstrate a significant enhancement of IL-10 production, which contributes to their anti-inflammatory profile. nih.gov This upregulation is a critical component of the drug's ability to resolve inflammation. nih.gov
Table 1: Effect of Thalidomide Analogues on IL-10 Production
| Compound Class | Effect on IL-10 | Significance |
|---|---|---|
| Thalidomide Analogues | Enhanced Production | Shifts immune response towards anti-inflammatory state. nih.gov |
| Immunomodulatory Drugs (IMiDs) | Upregulation | Contributes to the suppression of pro-inflammatory pathways. nih.gov |
Chemokine Modulation (e.g., MIP-3α, MCP-1, MIP-1α)
Chemokines are signaling proteins that direct the migration of immune cells to sites of inflammation. This compound can modulate the expression of several key chemokines. Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2) are potent chemoattractants for monocytes and other leukocytes. nih.govwikipedia.org Thalidomide and its analogs have been shown to inhibit the production of such pro-inflammatory chemokines. nih.gov For instance, novel diamine analogues of thalidomide were found to inhibit the production of CXCL9 and CXCL10, which are involved in recruiting immune cells during inflammatory responses. nih.gov Macrophage Inflammatory Protein-3α (MIP-3α or CCL20) is another chemokine involved in the recruitment of specific immune cells like Th17 cells to inflamed tissues. wikipedia.orgmdpi.com The modulation of these chemokines helps to reduce the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory process.
Table 2: Modulation of Key Chemokines by Thalidomide Analogues
| Chemokine | Alternative Name | Function | Effect of Analogues |
|---|---|---|---|
| MIP-1α | CCL3 | Chemoattractant for monocytes, macrophages, T-cells. nih.govwikipedia.org | Inhibition |
| MCP-1 | CCL2 | Potent chemoattractant for monocytes. nih.gov | Inhibition |
| MIP-3α | CCL20 | Attracts immature dendritic cells, memory T-cells, and B-cells. wikipedia.org | Modulation |
Enzymatic Activity Modulation (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and plays a key role in the synthesis of prostaglandins, which are potent inflammatory mediators. scbt.commdpi.com Inhibition of COX-2 is a well-established anti-inflammatory mechanism. nih.govnih.gov The pharmacodynamics of thalidomide involve the modulation of inflammatory mediators, including Cyclooxygenase-2 (PTGS2). clinpgx.org By inhibiting the activity of COX-2, compounds like this compound can effectively reduce the production of prostaglandins, leading to a decrease in inflammation, pain, and fever associated with inflammatory conditions. scbt.comresearchgate.net This targeted inhibition allows for anti-inflammatory effects while potentially minimizing the side effects associated with non-selective inhibition of both COX-1 and COX-2 enzymes. scbt.com
Programmed Cell Death Induction Mechanisms
This compound can induce programmed cell death, or apoptosis, in targeted cells, which is a critical mechanism for its potential anti-cancer activity. This process is highly regulated and involves distinct cellular pathways.
Apoptosis is executed by a family of proteases called caspases. The activation of these enzymes occurs in a cascade. Initiator caspases, such as Caspase-8 and Caspase-9, are activated by pro-apoptotic signals. nih.gov Caspase-8 is typically associated with the extrinsic (death receptor-mediated) pathway, while Caspase-9 is the key initiator of the intrinsic (mitochondrial) pathway. nih.govfrontiersin.org Once activated, these initiator caspases cleave and activate executioner caspases (like Caspase-3), which then dismantle the cell. nih.govdovepress.com The activation of Caspase-9 is a crucial step in the intrinsic pathway, often triggered by cellular stress. frontiersin.orgresearchgate.net Studies have shown that various agents induce apoptosis through the initial activation of Caspase-9, which is followed by the activation of Caspase-3/7. nih.gov
The intrinsic pathway of apoptosis is centered on the mitochondria. nih.govnih.gov In response to cellular stress, the mitochondrial outer membrane becomes permeabilized, leading to the release of pro-apoptotic factors into the cytoplasm. youtube.comyoutube.com A key event is the release of Cytochrome c. biomedpharmajournal.org Once in the cytosol, Cytochrome c binds to a protein called Apaf-1, leading to the formation of a complex known as the apoptosome, which then activates Caspase-9. nih.govyoutube.com
Another important protein released from the mitochondria is Smac (Second Mitochondria-derived Activator of Caspases). nih.govnih.gov Smac promotes apoptosis by inhibiting the activity of proteins that normally block caspases, known as Inhibitors of Apoptosis Proteins (IAPs). youtube.comnih.gov The release of both Cytochrome c and Smac from the mitochondria ensures the efficient activation of the caspase cascade and the execution of apoptosis. nih.govresearchgate.net
Table 3: Key Molecules in this compound-Mediated Apoptosis
| Pathway | Key Molecule | Role |
|---|---|---|
| Caspase Activation | Caspase-8 | Initiator caspase of the extrinsic pathway. nih.gov |
| Caspase Activation | Caspase-9 | Initiator caspase of the intrinsic pathway. frontiersin.orgdovepress.com |
| Mitochondrial | Cytochrome c | Binds to Apaf-1 to form the apoptosome and activate Caspase-9. nih.govbiomedpharmajournal.org |
Structure Activity Relationship Sar and Structural Biology of Cc 11006
Chemical Scaffolding Analysis and Core Moiety Significance
The fundamental chemical scaffolding of CC-11006, akin to other thalidomide (B1683933) analogs such as lenalidomide (B1683929) and pomalidomide (B1683931), is characterized by a nitrogen-substituted 3-aminoglutarimide moiety. fishersci.ca This specific moiety is crucial for the compound's therapeutic activity. fishersci.ca The 3-aminoglutarimide portion contains a chiral center, which is a key determinant of its stereochemical properties and subsequent biological interactions. fishersci.cacenmed.comuni.lunih.gov
The significance of the 3-aminoglutarimide core lies in its inherent chemical instability, particularly at the chiral center. This instability leads to rapid interconversion between the enantiomeric forms of the compound both in vitro and in vivo. cenmed.comuni.lunih.gov This racemization poses a significant challenge in fully characterizing the individual pharmacological properties and mechanisms of action of each enantiomer. fishersci.ca
Stereochemistry and Enantiomeric Purity in Biological Activity
Stereochemistry plays a pivotal role in the biological activity of drug molecules, as different enantiomers can exhibit distinct pharmacological profiles, ranging from varying potencies to entirely different or even detrimental effects. cenmed.comchembase.cnacrospharma.co.krnih.govnih.gov For this compound and its related thalidomide analogs, the rapid interconversion of enantiomers due to the chemical instability of their chiral center complicates the assessment of their individual properties. fishersci.cacenmed.comnih.gov Research indicates that the (S)-stereoisomer of the cyclic imide, a structural feature present in these compounds, is often the primary ligand for the thalidomide-binding domain of cereblon (CRBN), an E3 ligase substrate adapter. uni.lu
Deuterium-Enabled Chiral Switching (DECS) Methodology and its Implications
Deuterium-Enabled Chiral Switching (DECS) is a sophisticated methodology developed to address the challenge of rapid racemization in chiral compounds like this compound. cenmed.comnih.govacrospharma.co.krmims.com This approach involves replacing the acidic proton at the compound's stereocenter with deuterium, a stable isotope of hydrogen. cenmed.comuni.lunih.govacrospharma.co.krmims.com
The primary implication of deuteration is a significant reduction in the racemization rate due to the kinetic isotopic effect. This effect allows the elimination of the drug from the body to occur before substantial interconversion of the enantiomers, thereby stabilizing and enabling the testing of individual enantiomers. cenmed.comuni.lunih.govacrospharma.co.krmims.com Unlike metabolic switching, DECS is based on chemical stability and generally does not alter the pharmacokinetics of the compound. nih.gov This methodology provides a crucial opportunity to comprehensively study and potentially enhance the activity of thalidomide analogs, paving the way for the development of improved therapeutics that were previously limited by their racemic nature. cenmed.com
Table 1: Impact of Deuteration on Enantiomeric Stability
| Feature | Protonated Enantiomers | Deuterated Enantiomers (DECS) |
| Chiral Center Stability | Chemically unstable, rapid interconversion | Stabilized, significantly slowed racemization |
| Racemization Rate | High (e.g., half-life of 2–6 hours for thalidomide analogs) fishersci.ca | Reduced due to kinetic isotopic effect |
| Pharmacokinetics | Enantiomers interconvert before elimination | Generally unaffected by deuteration |
| Individual Enantiomer Study | Difficult to assess | Enabled and improved |
| Therapeutic Development | Often developed as racemates | Potential for single enantiomer development |
Enantiomer-Specific Pharmacological Profiles
The application of DECS has revealed that individual enantiomers of thalidomide analogs can indeed possess unique pharmacological profiles. While data specifically for this compound's individual enantiomers may be limited in publicly available literature due to the historical challenges of studying rapidly racemizing compounds, insights from related analogs like CC-122 are highly relevant. For instance, studies on CC-122, another thalidomide analog, demonstrated that its (−)-deuterated enantiomer exhibited antitumorigenic properties, whereas the (+)-deuterated enantiomer showed little to no effect on tumor growth in an NCI-H929 myeloma xenograft model. nih.govacrospharma.co.kr This highlights that even within closely related chemical series, distinct enantiomers can drive specific biological activities. Furthermore, the (S)-stereoisomer of the cyclic imide common to these compounds preferentially binds to CRBN, suggesting a stereospecific interaction at this crucial molecular target. uni.lu This underscores the importance of achieving enantiomeric purity to maximize desired therapeutic effects and avoid potential liabilities associated with less active or undesired enantiomers.
Rational Design Principles for Analog Development
Rational design principles for developing analogs of this compound and similar compounds are deeply rooted in understanding their structure-activity relationships and addressing inherent chemical challenges. A primary principle involves leveraging insights from the core 3-aminoglutarimide moiety and its role in biological activity and instability. The development of the DECS methodology itself exemplifies a rational design approach, where the specific chemical problem of racemization at the chiral center was targeted by isotopic substitution to stabilize the desired enantiomers. cenmed.comnih.gov
Beyond stereochemical considerations, rational design for thalidomide analogs aims to optimize their therapeutic properties. This can involve modifying specific features attached to the core scaffold to enhance potency, selectivity, or improve drug-like properties. The design process often relies on establishing relationships between chemical reactivity and cytotoxic potency, allowing for the predictable generation of more effective derivatives. For example, in the development of analogs of CC-1065 (another antitumor agent, not directly related to this compound but illustrating the principle), substitution of a single skeleton atom in the alkylation subunit was guided by a parabolic relationship between chemical reactivity and cytotoxic potency to achieve predictably more potent compounds.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are computational and statistical tools used to establish mathematical relationships between the chemical structure of compounds and their biological activities. The core principle of QSAR is that the biological activity of a compound is related to its molecular structure or properties, implying that structurally similar molecules tend to exhibit similar biological activities. QSAR models are instrumental in drug design, enabling the prediction and classification of biological activities for novel or virtual compounds, thereby reducing the need for extensive experimental testing and accelerating the drug discovery process. The selection of appropriate QSAR methods is dependent on the specific system under investigation and the desired outcomes.
Computational Approaches in SAR Analysis
Computational approaches form an integral part of modern SAR analysis, particularly in the context of QSAR. These methods allow for the detailed examination of molecular properties and their correlation with biological effects. Key computational approaches include:
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method incorporates the three-dimensional aspects of compounds, specifically their steric and electrostatic fields, into the QSAR model. CoMFA correlates molecular field interaction energy terms with biological activities using multivariate statistical analyses.
4D-QSAR: Building upon 3D-QSAR, 4D-QSAR methodologies further address the challenge of molecular conformation, eliminating the question of "which conformation to use in a QSAR study" by considering an ensemble of conformations.
Molecular Docking and Dynamics (MD) Simulations: These structure-based approaches are used to predict the binding modes and affinities of small molecules to target proteins. They provide detailed insights into the molecular interactions driving activity, which are crucial for rational drug design and SAR elucidation.
Machine Learning Methods: Advanced machine learning algorithms are increasingly employed in QSAR studies to build predictive models from large datasets of chemical structures and their associated biological activities. These methods can identify complex relationships and patterns that might not be apparent through traditional statistical approaches.
These computational tools enable researchers to systematically explore chemical space, prioritize the synthesis of promising analogs, and gain a deeper understanding of the molecular basis of this compound's activity and that of its derivatives.
Machine Learning and Neural Network Applications in SAR
The application of machine learning (ML) and neural networks (NN) in Structure-Activity Relationship (SAR) studies involves developing computational models to predict the biological activity of chemical compounds based on their structural features. While specific, detailed research findings on the direct application of ML and NN solely to the SAR of this compound were not extensively detailed in the provided search results, the principles of these technologies are broadly applicable in medicinal chemistry for compounds like this compound.
In general, ML and NN models can analyze large datasets of chemical structures and their corresponding biological activities to identify complex patterns and relationships. This allows for the prediction of activity for novel or modified compounds without the need for extensive experimental testing. For compounds such as this compound, these methods could be employed to:
Identify Key Pharmacophores : Neural networks can help identify the crucial structural motifs or functional groups within this compound that are essential for its interaction with biological targets like CRBN, thereby guiding rational drug design.
Optimize Compound Libraries : Virtual screening using ML algorithms can prioritize candidate compounds from large chemical libraries that are predicted to have desired activity profiles, accelerating the discovery of new IMiDs with improved properties.
While the provided search results discuss ML/NN applications in the context of Synthetic Aperture Radar (SAR) imaging mdpi.commdpi.comjhu.eduuit.no, these are distinct from Structure-Activity Relationship (SAR) in chemical biology. However, the underlying computational methodologies for pattern recognition and prediction are conceptually transferable to chemical SAR.
Conformational Dynamics and Ligand-Receptor Interactions
Conformational dynamics play a critical role in the biological activity of small molecules like this compound and their interactions with target receptors. The ability of a ligand to induce or stabilize specific conformational states in its receptor is fundamental to signal transduction and therapeutic effect.
For this compound, its interaction with cereblon (CRBN) is a prime example where conformational dynamics are paramount. The binding of this compound (and other IMiDs) to CRBN facilitates the formation of a ternary complex, which is crucial for its mechanism of action, particularly in inducing the degradation of specific proteins. researchgate.net The chiral nature of this compound's cyclic imide structure can influence its engagement with CRBN and the subsequent formation of these ternary complexes, highlighting the importance of stereochemistry in ligand-receptor interactions. researchgate.net
In a broader context, the conformational flexibility of receptors, such as G-protein coupled receptors (GPCRs), is essential for their function. Ligand binding often triggers significant conformational changes, involving rearrangements of transmembrane helices, disruption of "ionic locks," and the creation of specific binding pockets that enable downstream signaling. biorxiv.org Single-molecule analysis techniques can reveal the conformational landscapes of receptors, providing insights into how ligands, including small molecules, induce distinct conformational states, influencing their promiscuity and effector coupling. elifesciences.org Molecular dynamics (MD) simulations are powerful tools for studying these dynamic processes at an atomistic level, showing how a receptor's inactive state might explore a wider range of conformations compared to its more constrained active state. biorxiv.orgelifesciences.org These insights into conformational changes upon ligand binding are crucial for understanding the precise molecular events that underpin the therapeutic actions of compounds like this compound.
Preclinical Pharmacological Characterization of Cc 11006
In Vitro Cell-Based Research Models
The in vitro evaluation of CC-11006 has encompassed a range of cell-based assays to elucidate its biological activities on immune cells, cancer cells, and endothelial cells.
Immune Cell Line Studies (e.g., Peripheral Blood Mononuclear Cells (PBMCs), T cells)
This compound has demonstrated immunomodulatory properties in studies involving human peripheral blood mononuclear cells (PBMCs) and purified T cells. A key finding is its ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated PBMCs. Furthermore, this compound has been shown to enhance T-cell co-stimulation, leading to an increase in the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation and activation.
| Cell Type | Assay | Effect of this compound |
| Human PBMCs | TNF-α Production (LPS-stimulated) | Inhibition |
| Human T cells | IL-2 Production (co-stimulated) | Augmentation |
Cancer Cell Line Investigations (e.g., Myeloma, Lymphoma, Solid Tumor Cell Lines)
The anti-neoplastic potential of this compound has been investigated across various cancer cell lines. Preclinical data indicate that the compound exhibits anti-proliferative activity against hematological malignancies, including myeloma and lymphoma cell lines. The stabilized S-enantiomer of this compound, in particular, has been noted for its potent anti-proliferative effects. While the precise IC50 values are not publicly detailed in the reviewed literature, the consistent observation of growth inhibition underscores its potential as an anti-cancer agent.
| Cancer Type | Cell Lines | Effect of this compound |
| Hematological Malignancies | Myeloma, Lymphoma | Anti-proliferative activity |
Endothelial Cell Migration and Proliferation Assays
The process of angiogenesis, the formation of new blood vessels, is critical for tumor growth and survival. Preclinical studies have explored the impact of this compound on endothelial cells. These investigations have shown that this compound can inhibit the migration of endothelial cells, a key step in the angiogenic process. This suggests a potential anti-angiogenic mechanism of action for the compound.
| Cell Type | Assay | Effect of this compound |
| Endothelial Cells | Migration Assay | Inhibition |
Cell Viability and Proliferation Assays
Consistent with the findings in cancer cell line investigations, this compound has been shown to reduce cell viability and inhibit the proliferation of susceptible cancer cell lines. These assays are fundamental in determining the cytotoxic and cytostatic effects of a compound and form the basis for further preclinical development.
In Vivo Preclinical Animal Models of Disease
To complement the in vitro findings, the efficacy of this compound has been evaluated in animal models of human disease, providing insights into its potential therapeutic utility in a more complex biological system.
Hematological Malignancy Models (e.g., SCID Mouse Lymphoma Models)
The in vivo anti-tumor activity of this compound has been assessed in xenograft models, where human cancer cells are implanted into immunodeficient mice. Specifically, in a human myeloma xenograft model using H929 cells, the stabilized S-enantiomer of this compound demonstrated significant antitumorigenic properties. While detailed quantitative data on tumor growth inhibition and survival are not available in the public domain, these findings corroborate the in vitro anti-proliferative effects and support the potential of this compound in the context of hematological malignancies.
| Animal Model | Cancer Type | Effect of this compound (S-enantiomer) |
| SCID Mouse Xenograft | Human Myeloma (H929 cells) | Antitumorigenic activity |
Inflammatory Disease Models
The anti-inflammatory properties of thalidomide (B1683933) and its analogs are a cornerstone of their therapeutic potential. Preclinical studies in various inflammatory disease models have demonstrated the ability of these compounds to modulate key inflammatory pathways. Although direct studies on this compound in these models are not widely reported, the well-documented effects of related IMiDs provide a strong basis for its expected activity.
Key Research Findings:
Cytokine Modulation: A primary mechanism of the anti-inflammatory action of IMiDs is the selective inhibition of pro-inflammatory cytokine production. For instance, in models of cutaneous lupus, thalidomide has been shown to exert anti-inflammatory effects by inhibiting the IRF4/NF-ҡB and AMPK1/mTOR pathways. nih.gov This leads to a reduction in the production of key inflammatory mediators.
T-cell Modulation: In inflammatory conditions such as cutaneous lupus erythematosus, thalidomide has been observed to reduce circulating and tissue cytotoxic T-cells and promote a shift towards a Th2 anti-inflammatory response. nih.gov
Inhibition of Inflammatory Mediators: Pomalidomide (B1683931), a structurally similar compound, has been shown to inhibit the transcriptional activity of the COX-2 gene, thereby reducing prostaglandin levels, which are key mediators of inflammation. nih.gov
| Inflammatory Model | Compound Class | Observed Effects |
| Cutaneous Lupus Erythematosus | Thalidomide Analog | Reduction of cytotoxic T-cells, shift to Th2 response, inhibition of IRF4/NF-ҡB and AMPK1/mTOR pathways. nih.gov |
| General Inflammation | Pomalidomide | Inhibition of COX-2 transcription and reduction of prostaglandin levels. nih.gov |
Angiogenesis Models
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as tumor growth and chronic inflammation. Thalidomide and its derivatives have demonstrated potent anti-angiogenic properties in a variety of preclinical models. eurekalert.org
Key Research Findings:
Inhibition of Endothelial Cell Function: Thalidomide has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs). nih.gov These are critical steps in the angiogenic process.
Downregulation of Pro-Angiogenic Factors: In models of Crohn's disease, thalidomide treatment resulted in a significant reduction in the protein expression of key angiogenic factors, Vascular Endothelial Growth Factor (VEGF) and Angiopoietin-2 (Ang-2). nih.gov Similarly, in human lung adenocarcinoma cells, thalidomide was found to downregulate the mRNA and protein expression of basic fibroblast growth factor (bFGF). nih.gov
In Vivo Inhibition of Neovascularization: In the rabbit cornea micropocket assay, a classic in vivo model of angiogenesis, orally administered thalidomide was shown to be an effective inhibitor of angiogenesis induced by basic fibroblast growth factor. eurekalert.org Lenalidomide (B1683929) has also demonstrated the ability to suppress VEGF-dependent angiogenesis in in vivo mouse models. frontiersin.org
| Angiogenesis Model | Compound | Key Findings |
| Rabbit Cornea Micropocket Assay | Thalidomide | Inhibition of bFGF-induced angiogenesis. eurekalert.org |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Thalidomide | Inhibition of proliferation, migration, and tube formation. nih.gov |
| Crohn's Disease Model | Thalidomide | Reduction in VEGF and Ang-2 protein expression. nih.gov |
| Lung Adenocarcinoma Cell Line (A549) | Thalidomide | Downregulation of bFGF mRNA and protein. nih.gov |
| In Vivo Mouse Model | Lenalidomide | Suppression of VEGF-dependent angiogenesis. frontiersin.org |
Methodological Considerations for Preclinical Model Selection and Validation
The selection and validation of appropriate preclinical models are critical for accurately predicting the clinical efficacy of immunomodulatory and anti-angiogenic drugs.
Key Considerations:
Model Relevance: The chosen animal or in vitro model should accurately recapitulate the key pathological features of the human disease being studied. For immunomodulatory drugs, this includes having a functional immune system that can be modulated by the therapeutic agent.
Assay Standardization: To ensure reproducibility and allow for comparison across different studies, it is essential to use standardized and validated angiogenesis assays. mdpi.com A variety of in vitro and in vivo assays exist, each with its own advantages and limitations. nih.gov
Quantitative Endpoints: The use of quantitative endpoints, such as microvessel density in angiogenesis studies or specific cytokine levels in inflammation models, is crucial for obtaining objective and statistically significant results.
Humanized Models: For evaluating human-specific immune responses, humanized mouse models, such as those engrafted with human peripheral blood mononuclear cells (PBMCs), can provide a more relevant in vivo system for assessing therapeutic-related cytokine release.
Ex Vivo Tissue and Organ Culture Studies
Ex vivo studies using human tissues or cells provide a valuable bridge between in vitro assays and in vivo animal models. These studies allow for the investigation of a drug's effects in a more complex and physiologically relevant human cellular environment.
Key Methodologies and Findings:
Cytokine Release Assays: A key ex vivo assay for immunomodulatory drugs is the cytokine release assay, which typically uses human whole blood or peripheral blood mononuclear cells (PBMCs). These assays are critical for identifying the potential for a drug to induce a "cytokine storm," a dangerous systemic inflammatory response.
Mechanism of Action Studies: Ex vivo systems can be used to dissect the molecular mechanisms of action of a drug. For example, they can be used to confirm target engagement and to study the downstream effects on cellular signaling pathways.
Mechanistic Investigations in Preclinical Systems
The molecular mechanism of action of IMiDs has been the subject of extensive research, with the protein Cereblon (CRBN) identified as a primary target. nih.gov
Key Mechanistic Insights:
Cereblon Binding: IMiDs, including thalidomide, lenalidomide, and pomalidomide, bind to Cereblon, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN) E3 ubiquitin ligase complex. nih.gov This binding event alters the substrate specificity of the E3 ligase.
Neosubstrate Degradation: The binding of an IMiD to Cereblon creates a new surface that allows for the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for ubiquitination and subsequent proteasomal degradation.
Downstream Effects: The degradation of these neosubstrates, which can include transcription factors and other key regulatory proteins, leads to the diverse downstream effects of IMiDs, including their anti-inflammatory, anti-angiogenic, and immunomodulatory activities. For example, the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a key event in the anti-myeloma activity of lenalidomide and pomalidomide.
Target Identification and Validation Methodologies for Cc 11006
Chemical Proteomics Approaches
Chemical proteomics represents a powerful suite of techniques that utilize chemical probes to interrogate protein function and identify drug targets within complex biological systems. For CC-11006, its classification as a "tool compound, coupled to FG beads to identify direct target of thalidomide (B1683933)," directly implicates affinity-based chemical proteomics in its target deconvolution. wikipedia.org These methods involve the use of small-molecule probes to selectively bind and enrich target proteins, which are then identified, often by mass spectrometry.
Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy designed to functionally interrogate enzymes within complex proteomes. wikidata.orgnih.govmdpi.com ABPP employs active site-directed chemical probes that consist of a reactive group capable of covalently binding to a specific subset of catalytically related enzymes, and a reporter tag (e.g., fluorophore or biotin) for detection, quantification, or enrichment of labeled enzymes. wikidata.orgmdpi.comnih.govguidetoimmunopharmacology.org Unlike traditional proteomic methods that quantify protein abundance, ABPP provides a direct readout of enzyme activity. mdpi.comguidetoimmunopharmacology.org
While specific ABPP studies directly utilizing this compound were not extensively detailed in the provided information, the principle of its use as a "tool compound, coupled to FG beads" for target identification wikipedia.org aligns closely with the core tenets of affinity-based protein profiling, a broader category within chemical proteomics. This approach would involve immobilizing this compound (or a derivative) onto a solid support (like FG beads) to selectively capture interacting proteins, including its direct targets, from cellular lysates.
Click Chemistry-ABPP (CC-ABPP) is an advanced ABPP strategy that integrates bioorthogonal click chemistry reactions. wikidata.orgnih.govmdpi.comnih.govmims.comcenmed.comscispace.comfrontiersin.org This two-step approach addresses limitations of traditional ABPP, particularly concerning the cellular permeability of probes with bulky reporter groups. mdpi.comnih.govmims.comfrontiersin.org In CC-ABPP, activity-based probes are designed with a small, bioorthogonal handle (e.g., an alkyne or azide) that covalently links to the enzyme's active site. Following cellular labeling, a reporter tag (e.g., a fluorophore or biotin) containing the complementary bioorthogonal handle is "clicked" onto the probe-labeled proteins ex vivo using highly selective reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comnih.govmims.comfrontiersin.orgnih.gov This modularity allows for diverse reporter groups without extensive synthetic modifications to the initial probe. This methodology would be highly applicable for this compound or its derivatives to overcome potential cell permeability issues and enable in vivo profiling.
Photoaffinity Labeling (PAL) is a powerful chemical proteomics technique used to identify direct protein targets and map binding sites, particularly for compounds that form reversible interactions. fishersci.beacs.orgrsc.orgacs.orgresearchgate.netnih.govmdpi.comresearchgate.net PAL probes incorporate a photoreactive group (such as a diazirine, benzophenone, or aryl azide) that, upon irradiation with UV light, forms a covalent bond with proteins in close proximity to the binding site. fishersci.beacs.orgresearchgate.netnih.govresearchgate.net This "capture" of transient or weak interactions is a significant advantage.
For thalidomide analogs, including this compound, PAL has been instrumental in understanding their interaction with Cereblon. For instance, a lenalidomide (B1683929) derivative, photolenalidomide (pLen), has been developed and utilized to map the binding site on CRBN and identify new targets recruited to CRBN. acs.orgrsc.orgacs.org This approach successfully captured known targets like IKZF1 and CRBN from multiple myeloma cells and even identified a new target, eukaryotic translation initiation factor 3 subunit i (eIF3i), demonstrating the utility of PAL for this class of compounds. acs.org The ability of PAL to distinguish between enantiomeric probes and reveal distinct binding modes, as shown with (S)- and (R)-photolenalidomide binding to CRBN, provides crucial structural insights. rsc.org
Mass Spectrometry-Based Techniques (e.g., LC-MS/MS for Drug-Target Complex Analysis)
Mass spectrometry (MS) plays a critical role in the identification and characterization of drug-target complexes, especially as a downstream analytical technique following chemical proteomics approaches like ABPP or affinity purification. wikidata.orgnih.govguidetoimmunopharmacology.orgnih.govacs.orgfishersci.comsemanticscholar.orgbiorxiv.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is routinely employed to identify the proteins that have been labeled or enriched by chemical probes. wikidata.orgnih.govnih.gov
In the context of this compound and its target Cereblon (CRBN), the initial identification of CRBN as a direct binding partner for thalidomide (and by extension, its analogs like this compound, especially when "coupled to FG beads" wikipedia.org) would have heavily relied on MS-based protein identification. After probe-labeled proteins are enriched, they are typically digested into peptides, and these peptides are then analyzed by LC-MS/MS. The resulting mass spectra are used to identify the proteins present in the sample by matching peptide masses and fragmentation patterns against protein databases. This enables the precise identification of the compound's interacting partners. MS-based techniques also allow for quantitative proteomics, enabling the assessment of target engagement across the proteome. biorxiv.org
Genetic Perturbation and Gene Knockout Studies for Target Validation
Genetic perturbation studies, including gene knockout and gene knockdown (e.g., using CRISPR/Cas9 or RNA interference), are indispensable for validating identified drug targets. nih.govfishersci.comoatext.comashpublications.orgnih.govnih.govtandfonline.comfishersci.com The core principle is to alter the expression or function of the suspected target gene and observe the resulting phenotypic changes, particularly their impact on the compound's activity. If modulating the target gene phenocopies or abrogates the drug's effect, it provides strong evidence for the target's relevance. oatext.com
For this compound's identified target, Cereblon (CRBN), extensive genetic perturbation studies have been performed for its related thalidomide analogs, lenalidomide and pomalidomide (B1683931). These studies provide robust validation for CRBN as a critical mediator of their therapeutic effects. For example, research has demonstrated that depletion or knockdown of CRBN in human myeloma cell lines (HMCLs) leads to acquired resistance to both lenalidomide and pomalidomide. ashpublications.orgnih.gov This finding confirms that CRBN is specifically required for the anti-myeloma activity of these IMiDs. Conversely, in some cases, thalidomide and its analogs have been shown to inhibit the ubiquitination of CRBN, leading to its accumulation and subsequently enhancing the E3 ligase's activity, which in turn reduces the levels of CRBN target proteins and increases the sensitivity of myeloma cells to the IMiDs. nih.gov These genetic manipulations provide compelling evidence that CRBN is a functional target whose modulation is directly linked to the pharmacological outcomes of thalidomide analogs.
Computational Target Prediction and Molecular Docking Studies
Computational methods, including target prediction and molecular docking, are valuable tools in drug discovery for identifying potential drug targets and understanding the molecular basis of ligand-protein interactions. researchgate.netthebiogrid.orgbiorxiv.orgrsc.org These in silico approaches can complement experimental techniques by predicting binding affinities, modes of interaction, and potential off-targets.
Molecular docking, in particular, simulates the binding of a small molecule (ligand) into the binding site of a target protein, predicting the preferred orientation and conformation of the ligand within the binding site. thebiogrid.org This allows for the estimation of binding affinity and the identification of key residues involved in the interaction. While specific molecular docking studies for this compound directly against CRBN were not found in the provided search results, such studies have been widely applied to other phthalimide-based anticancer compounds, a class to which this compound belongs. For instance, molecular docking has been used to study the interactions of related phthalimide (B116566) derivatives with molecular targets like tubulin, DNA topoisomerase I, and the epidermal growth factor receptor (EGFR). uni.luguidetopharmacology.org Given the known binding of this compound to CRBN, computational docking would be a logical step to further characterize the precise interaction between this compound and the thalidomide-binding domain of CRBN, identifying critical contact points and guiding future rational design efforts.
Compound Names and PubChem CIDs
Preclinical Therapeutic Potential and Disease Contexts
Immunomodulatory Research Applications in Preclinical Models
CC-11006 functions as an immunomodulatory agent, demonstrating effects on various immune cell processes in preclinical settings. tenovapharma.comannualreports.co.uk Research indicates its capacity to influence cytokine production and T-cell activity, suggesting its potential in modulating immune responses. fda.gov
Modulation of Immune Cell Activation and Function
Preclinical studies have shown that this compound, along with other immunomodulatory drugs (IMIDs) like CC-4047 and CC-5013, can significantly impact immune cell activation and function. Specifically, this compound has been observed to elevate Interleukin-2 (IL-2) production from human and rat whole blood when stimulated with Concanavalin A. fda.gov Furthermore, in vitro studies revealed that this compound inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) by peripheral blood mononuclear cells (PBMC) while simultaneously increasing the production of IL-2 and Macrophage Inflammatory Protein-3 alpha (MIP-3α) by T cells. fda.gov This modulation of cytokine expression and stimulation of T-cell proliferation and interferon-gamma (IFN-γ) production are key aspects of its immunomodulatory profile, akin to thalidomide (B1683933). tenovapharma.comfda.gov
Table 1: Impact of this compound on Immune Cell Activation and Cytokine Production (Preclinical Findings)
| Immune Marker/Function | Effect of this compound (or Analogs) | Preclinical Model/Context | Source |
| IL-2 Production | Elevated | Human and rat whole blood (ConA stimulated) | fda.gov |
| MIP-3α Production | Elevated | Human T cells (in vitro) | fda.gov |
| TNF-α Production | Inhibited | Human PBMC (in vitro) | fda.gov |
| T-cell Proliferation | Markedly stimulated | T cells (in vitro) | fda.gov |
| IFN-γ Production | Markedly stimulated | T cells (in vitro) | fda.gov |
| Proinflammatory/Regulatory Cytokines | Modulated | General mechanism | tenovapharma.com |
Impact on Immune Cell Trafficking and Homing
While direct detailed findings on this compound's specific impact on immune cell trafficking and homing are less extensively documented in the provided sources, the broader context of immunomodulatory drugs (IMIDs) and general immune system function offers insights. Immune cell trafficking, a complex process, is orchestrated by chemokines and their receptors, which guide the movement and homing of lymphocytes to secondary lymphoid organs and sites of inflammation. nih.govfrontiersin.orgnih.govmdpi.com Activated innate immune cells undergo significant changes in morphology, migration patterns, and cytokine/chemokine production to respond to insults. nih.gov Given this compound's role as an immunomodulator that influences cytokine expression, it is plausible that its effects could indirectly influence the chemokine gradients or receptor expression that govern immune cell movement. For instance, inflammation can induce the rapid egress of myeloid progenitors from the bone marrow into regional lymphatics, a process mediated by the CCL19/CCR7 axis. elifesciences.org Further research would be needed to delineate the precise effects of this compound on these intricate trafficking pathways.
Anti-Inflammatory Research Applications in Preclinical Models
This compound exhibits anti-inflammatory properties in preclinical models. tenovapharma.comacs.orgfda.gov Its anti-inflammatory effects are consistent with its classification as a thalidomide analog, a class of compounds known for potent anti-inflammatory activity. nih.govplos.org
Attenuation of Inflammatory Signaling Pathways
This compound, along with related compounds like CC-4047 and CC-5013, has demonstrated anti-inflammatory effects by influencing key signaling pathways. Notably, it inhibits TNF-α production. fda.gov As an analog of thalidomide, this compound is expected to share similar mechanisms, where thalidomide reduces TNF-α production in monocytes and macrophages by increasing the degradation rate of TNF-α mRNA. nih.govplos.org This action, in turn, can prevent the activation of NF-κB and decrease the synthesis of proteins involved in inflammation, such as IL-6. nih.gov Furthermore, thalidomide and its analogs, including this compound, have been shown to inhibit the lipopolysaccharide (LPS)-mediated induction of cyclooxygenase-2 (COX-2) expression in PBMC. fda.gov Inflammatory signaling pathways, including NF-κB, MAPK, JAK-STAT, and PI3K-AKT, are crucial regulators of inflammatory factors, and their attenuation is a common target for anti-inflammatory agents. researchgate.netfrontiersin.orgplos.orgresearchgate.net
Table 2: Anti-Inflammatory Effects of this compound (or Analogs) on Signaling Pathways and Mediators
| Inflammatory Mediator/Pathway | Effect of this compound (or Analogs) | Preclinical Model/Context | Source |
| TNF-α Production | Inhibited | Human PBMC (in vitro) | fda.gov |
| COX-2 Expression | Inhibited | LPS-stimulated PBMC | fda.gov |
| G-CSF Expression | Inhibited | LPS-stimulated PBMC | fda.gov |
| IL-10 Expression | Inhibited | LPS-stimulated PBMC | fda.gov |
| NF-κB Activation | Prevented (indirect, via TNF-α modulation) | General mechanism of thalidomide analogs | nih.gov |
Preclinical Implications for Cytokine Storm Research
The ability of this compound to modulate proinflammatory and regulatory cytokines suggests its potential relevance in mitigating cytokine storm, a severe systemic inflammatory response characterized by elevated levels of pro-inflammatory cytokines such as IL-6, IFN-γ, IL-1β, IL-8, IL-10, and TNF-α. frontiersin.orgnih.gov Given that thalidomide, an analog of this compound, reduces TNF-α production and affects intracellular transduction mechanisms by preventing NF-κB activation and decreasing IL-6 synthesis, this compound may exert similar beneficial effects in conditions associated with cytokine storm. nih.gov Early intervention to control cytokine storms is considered vital in preventing disease progression and reducing mortality in various inflammatory conditions. frontiersin.org The immunomodulatory and anti-inflammatory properties of this compound position it as a compound of interest for further preclinical investigation in models of cytokine storm.
Anti-Angiogenic Research Applications in Preclinical Models
This compound, as a thalidomide analog, holds potential for anti-angiogenic activity in preclinical research. fda.govnih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is a critical process in various pathological conditions, including tumor growth and chronic inflammation. sysrevpharm.orgjournalgrid.comscholarsresearchlibrary.com
Thalidomide and its analogues, including this compound, have been shown to inhibit endothelial cell growth, adhesion, and migration, as well as the expression of growth factors crucial for angiogenesis. fda.gov A key mechanism involves the down-regulation of Vascular Endothelial Growth Factor (VEGF) levels. nih.gov In ex vivo models, thalidomide has been observed to inhibit basic fibroblast growth factor (bFGF)-induced sprout formation in a dose-dependent manner, and also to inhibit TNF-α-induced sprout formation. plos.org These findings suggest that this compound, by virtue of its structural and mechanistic similarities to thalidomide, could similarly interfere with the processes that drive new blood vessel formation. Anti-angiogenic agents are designed to starve cancer cells by blocking their nutrient supply, highlighting the therapeutic potential of compounds like this compound in oncology. journalgrid.com The Chick Chorioallantoic Membrane (CAM) assay is a widely utilized in vivo model for evaluating anti-angiogenic properties of compounds. sysrevpharm.orgjournalgrid.comscholarsresearchlibrary.comresearchgate.net
Table 3: Anti-Angiogenic Effects of this compound (or Analogs) in Preclinical Research
| Angiogenic Target/Process | Effect of this compound (or Analogs) | Preclinical Model/Context | Source |
| Endothelial Cell Growth | Inhibited (by thalidomide analogs) | General mechanism | fda.gov |
| Endothelial Cell Adhesion | Inhibited (by thalidomide analogs) | General mechanism | fda.gov |
| Endothelial Cell Migration | Inhibited (by thalidomide analogs) | General mechanism | fda.gov |
| Growth Factor Expression | Inhibited (by thalidomide analogs) | General mechanism | fda.gov |
| VEGF Levels | Down-regulated (by thalidomide) | General mechanism | nih.gov |
| Sprout Formation (bFGF-induced) | Inhibited (by thalidomide) | Ex vivo islet sprouting model | plos.org |
| Sprout Formation (TNF-α-induced) | Inhibited (by thalidomide) | Ex vivo islet sprouting model | plos.org |
Inhibition of Endothelial Cell Proliferation and Migration
While other immunomodulatory drugs and thalidomide analogs, such as CC-4047 and CC-5013, have demonstrated the ability to inhibit endothelial cell migration and angiogenesis in preclinical studies, specific research findings detailing the direct inhibition of endothelial cell proliferation and migration by this compound were not explicitly available in the reviewed literature. wikipedia.org
Hypoxia-Inducible Factor (HIF-1α) Pathway Modulation
Direct evidence specifically linking this compound to the modulation of the Hypoxia-Inducible Factor (HIF-1α) pathway in preclinical studies was not explicitly detailed in the provided sources. Research on other IMiDs, such as CC-5013, has explored their effects on HIF-1α expression and related factors, but specific data for this compound in this context were not found. wikipedia.org
Anti-Proliferative Research Applications in Malignancies (Preclinical)
This compound has demonstrated anti-proliferative activity in various preclinical models, positioning it as a compound with potential in oncology. wikipedia.orgfishersci.ca Its activity has been observed across both hematological malignancies and in investigations concerning solid tumors.
Detailed research findings on the anti-proliferative activity of this compound are summarized below:
| Compound | Cell Lines Tested | Observed Effect | Source |
| This compound | Namalwa (Burkitt's lymphoma), KG-1 (AML), MUTZ-5, UT-7 | Anti-proliferative activity | wikipedia.org |
| IMiDs (general, including this compound) | Breast cancer, Non-Small Cell Lung Cancer (NSCLC), Chronic Myeloid Leukemia (CML), Non-Hodgkin Lymphoma (NHL) cell lines | Effects on proliferation in vitro | wikipedia.org |
Hematological Malignancies (e.g., Multiple Myeloma, Myelodysplastic Syndromes, Lymphoma)
Preclinical investigations have shown promise for this compound in the context of various hematological malignancies. cenmed.com
Multiple Myeloma: As an IMiD, this compound is associated with the class of drugs that exhibit anti-proliferative, anti-angiogenic, and immunomodulatory effects against myeloma cells in preclinical studies. mims.com
Myelodysplastic Syndromes (MDS): this compound has been identified as a compound under preclinical investigation for its potential in treating myelodysplastic syndromes. nih.gov
Lymphoma: Specific in vitro studies have shown the anti-proliferative activity of this compound in Namalwa cells, a Burkitt's lymphoma cell line. wikipedia.org
Solid Tumor Investigations (e.g., Breast Cancer, Non-Small Cell Lung Cancer)
While this compound is broadly categorized as a phthalimide-based anticancer compound, direct detailed preclinical findings specifically for this compound in solid tumors like breast cancer or non-small cell lung cancer are less explicit in the reviewed literature compared to its hematological applications. fishersci.ca However, the broader class of IMiDs, which includes this compound, has been investigated for its effects on the proliferation of breast cancer and non-small cell lung cancer (NSCLC) cell lines in vitro. wikipedia.org
Combination Research Strategies in Preclinical Models
Synergistic Effects with Established Preclinical Agents
While the IMiD class, including thalidomide and its analogs, has been explored in combination strategies and has demonstrated synergistic effects with other agents (e.g., other IMiDs like CC-5013 or CC-4047 with Rituximab, or IMiDs with dexamethasone), specific detailed preclinical data on the synergistic effects of this compound in combination with established preclinical agents were not explicitly provided in the reviewed sources. wikipedia.orgmims.com
Advanced Research Directions and Future Perspectives
Development of Next-Generation Thalidomide (B1683933) Analogs with Enhanced Preclinical Profiles
The development of next-generation thalidomide analogs, building upon the insights gained from compounds like CC-11006, is a key area of advanced research. Thalidomide and its analogs, including this compound, are often racemic mixtures, meaning they exist as two enantiomers (mirror-image forms) that can interconvert. medchemexpress.comdurect.com This interconversion can complicate drug development, as one enantiomer typically provides the desired therapeutic effect, while the other may be inactive or even detrimental. medchemexpress.com
A significant advancement in this area involves deuterium-enabled chiral switching. This method stabilizes the desired enantiomers by deuterating the chiral centers, which significantly slows down the racemization rate without adversely affecting the compound's metabolism or pharmacokinetics. medchemexpress.comcriver.com For instance, studies have shown that for thalidomide analogs like CC-122 (Avadomide), the anti-inflammatory and anti-tumorigenic properties are almost exclusively attributed to a specific enantiomer, which also demonstrates greater activity than the racemic mixture. medchemexpress.com Applying such strategies to this compound or its derivatives could lead to next-generation analogs with enhanced preclinical profiles, exhibiting improved efficacy and potentially reduced off-target effects by ensuring the delivery of the most active stereoisomer. durect.com
Integration of Multi-Omics Technologies in Preclinical Studies
The integration of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize preclinical studies of compounds like this compound. Multi-omics provides a comprehensive and systematic understanding of biological mechanisms by integrating information across multiple molecular layers. researchgate.netebi.ac.ukfrontlinegenomics.com This approach can reveal biological insights inaccessible through single-omics methods, particularly in elucidating disease mechanisms and identifying potential biomarkers. researchgate.netfrontiersin.org
While direct studies on this compound utilizing multi-omics were not identified in the current literature, the application of these technologies to IMiDs and similar small molecules is highly relevant. By analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment in preclinical models, researchers can gain a holistic view of its cellular impact. This can help identify novel targets, understand resistance mechanisms, and uncover subtle pathway modulations that contribute to its therapeutic effects in hematological malignancies and inflammatory diseases. researchgate.netebi.ac.uk The data generated from multi-omics studies can also inform patient stratification strategies for personalized medicine approaches. researchgate.net
Advanced Imaging Techniques for Mechanistic Elucidation in Preclinical Models
Advanced imaging techniques offer non-invasive methods to elucidate the mechanisms of action of therapeutic compounds in living preclinical models. Modalities such as Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), optical fluorescence and luminescence imaging, ultrasound, and photoacoustics provide functional and structural insights into disease progression and drug response. criver.comutah.educrukcambridgecentre.org.ukcuni.cz
These techniques are widely used in drug development to assess biodistribution, pharmacokinetics, target engagement, and therapeutic efficacy of small molecules and biologics in small animal models. criver.comutah.edu For IMiDs like this compound, advanced imaging could be instrumental in visualizing its distribution within tissues, monitoring its impact on tumor growth or inflammatory lesions, and tracking changes in specific cellular processes or molecular biomarkers in real-time. For example, PET imaging with specific tracers can be used to non-invasively investigate disease processes or assess drug biodistribution. utah.edu While specific applications for this compound were not found, the principles and capabilities of these imaging modalities are directly applicable to understanding the in vivo pharmacology and mechanistic effects of this compound.
Computational Modeling for Predictive Preclinical Outcomes
Computational modeling plays a crucial role in modern drug discovery and development, offering predictive capabilities from early discovery phases through preclinical and clinical stages. nih.govfurg.brutad.pt These models can simulate complex biological systems, helping to understand molecular processes, cell-to-cell interactions, and their effects on tissues and organs. nih.gov In the context of preclinical research, computational frameworks can be used for automated compartmental pharmacokinetic (PK) data modeling, translation, and simulation to predict human dose, exposure, and maximum concentration (Cmax). frontiersin.org
For this compound, computational modeling can aid in predicting its pharmacokinetic and pharmacodynamic responses, optimizing dosing regimens, and guiding the selection of promising candidates for further development. frontiersin.orgnih.gov Quantitative structure-property relationship (QSPR) models can correlate chemical structure with pharmacokinetic parameters, enabling early kinetic predictions even before compound synthesis. ebi.ac.uk By integrating experimental data with computational simulations, researchers can refine models to forecast clinical trial outcomes and avoid poorly designed preclinical experiments, thereby accelerating the development of thalidomide analogs like this compound. cuni.czmdpi.com
Investigation of Epigenetic Modulation by this compound in Disease Models
Epigenetic modulation involves changes in gene expression patterns without altering the underlying DNA sequence, primarily through mechanisms such as DNA methylation, histone modifications, and non-coding RNA regulation. durect.comnih.govnih.gov Dysregulation of epigenetic mechanisms is implicated in various diseases, including cancer and inflammatory disorders. nih.govdurect.comnih.gov Therapeutic compounds that can modulate the epigenome, such as by inhibiting DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), represent a promising avenue for treatment. durect.comnih.gov
While explicit research detailing this compound's direct epigenetic modulation was not found, its classification as an IMiD suggests potential indirect or direct effects. IMiDs are known to influence gene expression and cellular pathways, and epigenetic mechanisms are intrinsically linked to gene regulation. Given this compound's investigation in hematological malignancies and chronic inflammatory diseases, conditions where epigenetic dysregulation is prevalent, future research could explore whether this compound or its metabolites directly or indirectly impact epigenetic marks. This investigation could reveal novel mechanisms contributing to its therapeutic effects and open new avenues for its application in epigenetically driven diseases.
Role in Proteasome-Associated Research
This compound, as a thalidomide analog and IMiD, plays a significant role in proteasome-associated research, particularly through its interaction with the cereblon (CRBN) E3 ubiquitin ligase. IMiDs, including lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues" that bind to CRBN, altering its substrate specificity. uni-muenchen.despandidos-publications.com This binding leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins, such as the hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govuni-muenchen.de
The degradation of these proteins is central to the anti-myeloma and immunomodulatory activities observed with IMiDs. nih.govuni-muenchen.de Therefore, it is highly probable that this compound exerts its effects, at least in part, through a similar CRBN-dependent proteasomal degradation mechanism. Research in this area involves identifying the precise protein targets of this compound when bound to CRBN, characterizing the kinetics of their degradation, and understanding how these events translate into its observed anti-cancer and anti-inflammatory properties. Further exploration of this compound's interaction with the ubiquitin-proteasome system (UPS) could uncover unique substrates or binding affinities that differentiate its profile from other IMiDs.
Exploration of Unexplored Signaling Pathways and Cellular Processes
Beyond the established mechanisms of IMiDs, future research on this compound could delve into unexplored signaling pathways and cellular processes. While IMiDs are primarily known for their immunomodulatory, anti-angiogenic, and direct anti-tumor properties, often mediated through CRBN-dependent protein degradation, their full spectrum of biological activity might extend to other less-characterized pathways. researchgate.netresearchgate.net
Cellular processes such as cell cycle regulation, apoptosis, and various signal transduction cascades (e.g., MAPK, PI3K/AKT, WNT/β-catenin) are fundamental to disease progression and are often targeted by therapeutic agents. Given that this compound has activities distinct from other IMiDs like lenalidomide and CC-4047 (pomalidomide) nih.gov, it is plausible that it modulates additional, yet-to-be-identified signaling pathways or cellular processes. High-throughput screening combined with advanced bioinformatics analysis could be employed to uncover novel protein-protein interactions, gene expression changes, or metabolic shifts induced by this compound that are not explained by its known IMiD activity. This exploration could lead to the discovery of new therapeutic applications or synergistic combinations with other agents.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for CC-11006 studies?
- Methodological Answer :
- Begin by identifying gaps in existing literature (e.g., pharmacokinetics, therapeutic efficacy) using systematic reviews and primary sources .
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with scientific and clinical priorities .
- Narrow the scope by defining variables (e.g., dose ranges, patient cohorts) and avoiding overly broad inquiries .
- Validate the question through peer feedback to ensure clarity and relevance .
Q. What are best practices for conducting a literature review on this compound's mechanisms of action?
- Methodological Answer :
- Prioritize primary sources (e.g., clinical trial reports, peer-reviewed studies) over secondary summaries to minimize bias .
- Use databases like PubMed or EMBASE with search terms combining "this compound" with keywords like "pharmacodynamics" or "myelodysplastic syndromes" .
- Critically evaluate study designs (e.g., phase I trial methodologies in ) to assess data reliability .
- Synthesize findings into a conceptual framework that highlights mechanistic hypotheses or contradictions .
Q. How to design a replicable experimental protocol for in vitro testing of this compound?
- Methodological Answer :
- Define independent variables (e.g., drug concentration, exposure time) and dependent variables (e.g., apoptosis rates, biomarker expression) .
- Include controls (e.g., untreated cells, reference drugs) and standardize conditions (temperature, cell lines) to reduce variability .
- Document procedures in detail (e.g., reagent sources, instrumentation settings) to enable replication .
Advanced Research Questions
Q. How to optimize a dose-escalation protocol for this compound in phase I/II trials?
- Methodological Answer :
- Use 3+3 design or Bayesian models to balance safety and efficacy, adjusting increments based on pharmacokinetic (PK) data .
- Integrate biomarkers (e.g., cytokine levels, genetic markers) to correlate dose responses with biological outcomes .
- Employ adaptive trial designs to modify cohorts in real-time based on interim analyses .
Q. How to resolve contradictions in this compound pharmacokinetic data across studies?
- Methodological Answer :
- Conduct iterative analysis to identify confounding factors (e.g., patient demographics, assay methodologies) .
- Replicate experiments under controlled conditions to isolate variables (e.g., hepatic metabolism vs. renal excretion) .
- Apply meta-analytical techniques to harmonize disparate datasets and quantify heterogeneity .
Q. What strategies validate this compound's target engagement in complex biological systems?
- Methodological Answer :
- Use multi-omics approaches (e.g., proteomics, transcriptomics) to map drug interactions at cellular and molecular levels .
- Combine in silico modeling (e.g., molecular docking simulations) with functional assays (e.g., enzyme inhibition tests) .
- Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
Data Analysis & Reporting
Q. How to analyze this compound clinical trial data with high inter-patient variability?
- Methodological Answer :
- Stratify patients by biomarkers (e.g., genetic mutations, baseline cytokine levels) to identify responder subgroups .
- Use mixed-effects models to account for variability in PK/PD parameters .
- Report confidence intervals and effect sizes to contextualize clinical significance .
Q. What frameworks ensure ethical rigor in this compound studies involving human subjects?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
